molecular formula C20H23ClN4O4S B2669124 N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride CAS No. 1216421-20-3

N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride

Cat. No.: B2669124
CAS No.: 1216421-20-3
M. Wt: 450.94
InChI Key: NVVYWPMGDYVUBQ-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride is a benzamide derivative featuring a benzo[d]thiazole core substituted with methoxy and methyl groups at positions 4 and 7, respectively. The compound includes a dimethylaminoethyl side chain and a 3-nitrobenzamide moiety, with hydrochloride salt formation enhancing solubility.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S.ClH/c1-13-8-9-16(28-4)17-18(13)29-20(21-17)23(11-10-22(2)3)19(25)14-6-5-7-15(12-14)24(26)27;/h5-9,12H,10-11H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVVYWPMGDYVUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN(C)C)C(=O)C3=CC(=CC=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the benzo[d]thiazole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the nitro group: Nitration of the aromatic ring is achieved using a mixture of concentrated nitric and sulfuric acids.

    Attachment of the dimethylaminoethyl side chain: This is usually done via nucleophilic substitution reactions.

    Final coupling: The final step involves coupling the intermediate with 3-nitrobenzoyl chloride under basic conditions to form the desired amide.

Industrial Production Methods: In an industrial setting, the synthesis is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:

    Continuous flow reactors: To maintain consistent reaction conditions and improve safety.

    Automated purification systems: Such as high-performance liquid chromatography (HPLC) to ensure the final product’s purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxides.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The methoxy group can be substituted under appropriate conditions, such as with strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with specific biological targets.

    Biological Studies: Used as a probe to study enzyme interactions and receptor binding.

    Chemical Biology: Employed in the development of fluorescent markers due to its structural features.

    Industrial Applications: Potential use in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes or receptors. The nitrobenzamide moiety is crucial for binding to these targets, while the dimethylaminoethyl side chain enhances its solubility and cellular uptake. The exact pathways involved often include inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Heterocyclic Cores

  • N-(2-(Dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide Hydrochloride Key Differences: Replaces the 3-nitrobenzamide group with a 5-nitrothiophene-2-carboxamide. Impact: Thiophene’s smaller aromatic ring and altered electronic properties may reduce steric hindrance and modify binding interactions compared to the benzene analog. The nitro group’s position on thiophene could influence redox activity or metabolic stability .
  • SzR-105 (N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide Hydrochloride) Key Differences: Quinoline replaces benzo[d]thiazole; includes a 4-hydroxy group and a longer dimethylaminopropyl chain.

Functional Group Variations

  • Ranitidine Hydrochloride

    • Key Differences : Contains a furan ring, nitroethenediamine, and methylthioethyl group instead of benzo[d]thiazole and nitrobenzamide.
    • Impact : Ranitidine’s structure confers histamine H₂ receptor antagonism, highlighting how distinct functional groups (e.g., furan vs. thiazole) dictate target specificity .
  • N-(2,4-Difluorophenyl)-2-(3-(Trifluoromethyl)phenoxy)-3-pyridinecarboxamide Key Differences: Pyridine carboxamide with fluorinated aryl groups. Impact: Fluorine atoms enhance metabolic stability and lipophilicity, whereas the target compound’s nitro group may confer electrophilic reactivity .

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Pharmacological Notes
Target Compound C₂₁H₂₄ClN₅O₄S 502.96 g/mol Benzo[d]thiazole, nitrobenzamide, dimethylaminoethyl Potential kinase/receptor modulator
5-Nitrothiophene Analog () C₂₀H₂₂ClN₅O₄S₂ 528.06 g/mol Thiophene, nitro group Altered electronic properties
SzR-105 () C₁₅H₂₀ClN₃O₂ 309.79 g/mol Quinoline, hydroxy group DNA intercalation potential
Ranitidine Hydrochloride () C₁₃H₂₂ClN₄O₃S 350.87 g/mol Furan, nitroethenediamine H₂ receptor antagonist

Pharmacological and Mechanistic Insights

  • Nitro Group Role : The 3-nitrobenzamide moiety may act as a hydrogen-bond acceptor or participate in redox reactions, akin to nitro-containing antibiotics (e.g., metronidazole).
  • Benzo[d]thiazole vs.

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activities, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Dimethylaminoethyl group
  • Methoxy and methyl substitutions on a benzothiazole ring
  • Nitro and amide functionalities
PropertyValue
Molecular FormulaC₁₈H₂₁ClN₄O₄S
Molecular Weight409.9 g/mol
CAS Number1217027-93-2
  • Histone Deacetylase Inhibition : Preliminary studies indicate that this compound acts as an inhibitor of histone deacetylase (HDAC). HDAC inhibitors are crucial in cancer therapy as they can lead to increased acetylation of histones, altering gene expression and promoting apoptosis in cancer cells .
  • Anti-inflammatory Effects : The compound has shown potential anti-inflammatory activity, likely due to its structural similarity to known anti-inflammatory agents. This effect is particularly relevant in conditions where inflammation contributes to disease progression .
  • Neurotransmitter Modulation : Given its structural characteristics, it may also influence neurotransmitter systems, suggesting possible applications in neuropharmacology .

In Vitro Studies

Research has focused on evaluating the effects of this compound on various cancer cell lines:

  • Cell Proliferation : The compound was tested against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549, H1299) cell lines using the MTT assay. Results indicated significant inhibition of cell proliferation at concentrations as low as 1 μM .
  • Apoptosis and Cell Cycle Arrest : Flow cytometry analyses demonstrated that treatment with this compound led to increased apoptosis and cell cycle arrest in A431 and A549 cells .
  • Cytokine Expression : Enzyme-linked immunosorbent assays (ELISA) were employed to measure levels of inflammatory cytokines IL-6 and TNF-α, revealing a decrease in their expression upon treatment with the compound .

Mechanistic Insights

Western blot analyses confirmed that the compound inhibits key signaling pathways involved in cell survival, specifically the AKT and ERK pathways. This dual action not only promotes apoptosis but also reduces inflammation, making it a promising candidate for dual-action cancer therapies .

Case Studies

Several studies have highlighted the therapeutic potential of benzothiazole derivatives similar to this compound:

  • Benzothiazole Derivatives : A series of novel benzothiazole compounds were synthesized and evaluated for their anticancer properties. One notable derivative exhibited significant inhibition of A431 and A549 cell lines while also reducing inflammatory cytokine levels .
  • Clinical Relevance : The structural modifications in benzothiazole compounds have been linked to enhanced biological activities, suggesting that further optimization could yield more potent therapeutic agents .

Q & A

Q. What are the optimized synthetic routes for N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride?

The synthesis involves multi-step reactions starting with the formation of the benzo[d]thiazol core, followed by sequential coupling of substituents. Key steps include:

  • Amide bond formation : Reacting 3-nitrobenzoyl chloride with the benzo[d]thiazol-2-amine intermediate under anhydrous conditions (e.g., dichloromethane, 0–5°C) .
  • Alkylation : Introducing the dimethylaminoethyl group via nucleophilic substitution, using reagents like 2-(dimethylamino)ethyl chloride in dimethylformamide (DMF) at 60–80°C .
  • Purification : Column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization (ethanol/water) to achieve >95% purity . Optimization requires strict temperature control and pH monitoring to prevent side reactions (e.g., hydrolysis of nitro groups) .

Q. Which spectroscopic and chromatographic methods validate the compound’s structure and purity?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent integration (e.g., methoxy protons at δ 3.8–4.0 ppm, nitro group absence of splitting) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% TFA) assess purity (>98% by area under the curve at 254 nm) .
  • Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ expected at m/z 487.15) .

Q. What storage conditions ensure compound stability for long-term studies?

Store as a hydrochloride salt in amber vials at –20°C under inert gas (argon) to prevent degradation. Periodic purity checks via HPLC are recommended, as nitro groups may degrade under prolonged light exposure .

Advanced Research Questions

Q. How can contradictory biological activity data between studies be resolved?

Discrepancies (e.g., varying IC₅₀ values in kinase assays) may arise from differences in:

  • Assay conditions : Buffer pH (e.g., 7.4 vs. 6.8) or ionic strength affecting solubility .
  • Cellular models : Primary cells vs. immortalized lines (e.g., metabolic activity differences) . Resolution : Standardize protocols (e.g., CLIA guidelines) and validate findings using orthogonal assays (e.g., SPR for binding affinity, followed by functional assays) .

Q. What computational strategies predict the compound’s reactivity and target interactions?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB 1XKK for kinase targets) to model binding poses. Focus on hydrogen bonds between the nitro group and catalytic lysine residues .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (AMBER force field) .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

Comparative studies show:

  • Methoxy vs. ethoxy on benzo[d]thiazol : Ethoxy increases logP (0.5 units), enhancing membrane permeability but reducing aqueous solubility .
  • Nitro vs. cyano at position 3 : Nitro groups improve kinase inhibition (IC₅₀ 50 nM vs. 120 nM for cyano) due to stronger electron-withdrawing effects . Method : Synthesize analogs via parallel chemistry and test in dose-response assays (e.g., 10 nM–100 µM range) .

Q. What experimental approaches elucidate the mechanism of action in enzyme inhibition?

  • Kinetic assays : Measure Vmax/Km shifts under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to identify key interactions (e.g., hydrophobic vs. hydrogen bonding) .
  • Western blotting : Monitor downstream signaling (e.g., phosphorylation of ERK1/2 in cancer cells) after treatment .

Q. How can solubility limitations in in vitro assays be addressed?

  • Co-solvents : Use DMSO (≤0.1% final concentration) or β-cyclodextrin inclusion complexes .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm diameter) to enhance bioavailability . Validate solubility via dynamic light scattering (DLS) and ensure no aggregation in assay buffers .

Q. Tables for Comparative Analysis

Structural Feature Impact on Activity Reference
Benzo[d]thiazol-2-yl coreEnhances binding to ATP pockets in kinases
3-Nitrobenzamide moietyIncreases electron-deficient character
Dimethylaminoethyl side chainImproves solubility via protonation at physiological pH
Synthetic Yield Optimization Condition Yield
Amide coupling (Step 1)DCM, 0°C, 12 h78%
Alkylation (Step 2)DMF, 60°C, 6 h85%
Final purificationColumn chromatography92% purity

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